molecular formula C17H15BrN4O2S B2554747 N-(4-bromophenyl)-2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide CAS No. 1251606-84-4

N-(4-bromophenyl)-2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Cat. No.: B2554747
CAS No.: 1251606-84-4
M. Wt: 419.3
InChI Key: MCAMFTJXXWGKQD-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a novel synthetic compound designed for research use in medicinal chemistry and drug discovery. It features a hybrid molecular structure incorporating a 1,2,4-oxadiazole ring and a pyridine-thioacetamide backbone, motifs that are frequently associated with diverse pharmacological activities in scientific literature . Compounds sharing this core structure are of significant interest in oncology research, particularly as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in cancers such as hepatocellular carcinoma and breast adenocarcinoma . The rational design of such hybrids aims to combine key pharmacophoric elements necessary for effective interaction with the EGFR tyrosine kinase binding pocket . Furthermore, the 1,2,4-oxadiazole scaffold is also investigated for its potential in antimicrobial research, with some derivatives demonstrating promising activity against bacterial DNA gyrase, an essential enzyme for bacterial replication . This dual potential makes this compound a compelling candidate for researchers exploring multi-target therapeutic agents. This product is provided for non-human research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O2S/c1-2-14-21-17(24-22-14)11-7-8-19-16(9-11)25-10-15(23)20-13-5-3-12(18)4-6-13/h3-9H,2,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCAMFTJXXWGKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=NC=C2)SCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C15H15BrN4O2S

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxadiazole and thioacetamide moieties are known to influence its pharmacological effects. Compounds containing oxadiazole rings often exhibit anti-inflammatory and anticancer properties due to their ability to modulate enzyme activity and receptor interactions.

Biological Activity Overview

Research has indicated that derivatives of oxadiazoles possess significant biological activities, including:

  • Anticancer Activity : Studies have shown that compounds similar to this compound can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer cells). The mechanism often involves the induction of apoptosis and cell cycle arrest.
    CompoundIC50 (µg/mL)Cell Line
    6d12.5HepG2
    6e28.4HepG2
    The presence of electron-donating groups enhances the anticancer activity, while electron-withdrawing groups like bromine may reduce potency .
  • Antimicrobial Activity : Some studies suggest that oxadiazole derivatives exhibit antimicrobial properties against various pathogens, including bacteria and fungi. The exact mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
  • Anti-inflammatory Activity : Compounds with similar structures have been reported to possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators in vitro and in vivo.

Case Studies

  • HepG2 Cell Proliferation Study : In a study evaluating the effect of various oxadiazole derivatives on HepG2 cell lines, it was found that modifications in the substituents significantly affected the cytotoxicity profiles. The study highlighted that compounds with methyl substitutions showed enhanced activity compared to those with bromine substitutions .
  • In Vivo Anti-inflammatory Study : A compound structurally similar to this compound was tested in an animal model for its anti-inflammatory effects. Results indicated a significant reduction in paw edema compared to control groups, suggesting potential therapeutic applications in inflammatory diseases .

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-(4-bromophenyl)-2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide typically involves multi-step reactions that integrate various chemical precursors. The oxadiazole moiety is particularly significant as it has been associated with various biological activities.

Recent studies have highlighted methods for synthesizing 1,2,4-oxadiazole derivatives that can be adapted for creating this compound. These methods often involve the reaction of amidoximes with carboxylic acids or their derivatives under specific conditions to yield high-purity products .

Anticancer Activity

Research has shown that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that certain 1,2,4-oxadiazole derivatives can induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .

In particular, compounds similar to this compound have been tested against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), showing promising results in inhibiting cell proliferation .

Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazole derivatives has also been explored. Compounds that target specific receptors involved in inflammatory pathways can reduce the release of inflammatory mediators. For example, antagonists of the P2X4 receptor have shown efficacy in alleviating pain and inflammation in preclinical models .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is crucial for optimizing its biological activity. Research indicates that modifications to the oxadiazole ring and substituents on the aromatic rings can significantly influence the compound's potency against cancer cells and its selectivity for specific biological targets .

Case Study 1: Antitumor Activity Evaluation

A study evaluated a series of oxadiazole derivatives against human cancer cell lines. The results indicated that compounds with electron-withdrawing groups at specific positions exhibited enhanced antiproliferative activity. In particular, a derivative similar to this compound showed IC50 values comparable to established chemotherapeutic agents .

Case Study 2: Inflammatory Response Modulation

Another research focused on the modulation of inflammatory responses using oxadiazole-based compounds. The study demonstrated that certain derivatives could effectively inhibit P2X4 receptor activity, leading to reduced inflammation in animal models .

Data Table: Summary of Biological Activities

Activity TypeAssessed CompoundsTarget Cell LinesIC50 Values (µM)
AnticancerOxadiazole DerivativesMCF70.48 - 0.78
HCT1160.19 - 5.13
Anti-inflammatoryP2X4 Receptor AntagonistsAnimal ModelsNot specified

Comparison with Similar Compounds

Comparative Data Table

Compound Name Heterocycle Phenyl Substituent Key Properties/Activity Reference
Target Compound Oxadiazole-pyridine 4-Bromo High metabolic stability (inferred) -
Compound 26 () Triazinoindole 4-Bromo 95% purity, hit identification
Compound 21 () Imidazole 4-Bromo 96% yield, IMPDH inhibition
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Thiophene 4-Bromo Antimycobacterial activity
Compound Oxadiazole-pyridine 4-Methoxy Increased polarity

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing N-(4-bromophenyl)-2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide, and how can purity be optimized?

  • Methodology : The compound's synthesis typically involves cyclization reactions to form the 1,2,4-oxadiazole ring. For example, phosphorous oxychloride (POCl₃) is used as a cyclizing agent under reflux conditions (110–120°C) to generate the oxadiazole moiety from precursor acylhydrazides . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) can achieve >95% purity. Purity validation requires HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular confirmation.
  • Key Considerations : Optimize reaction time and temperature to minimize side products like uncyclized intermediates.

Q. What spectroscopic and crystallographic techniques are critical for structural elucidation?

  • Methodology :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon frameworks. IR spectroscopy identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for oxadiazole).
  • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL ) resolves bond lengths, angles, and intermolecular interactions. For example, intramolecular hydrogen bonds (N–H⋯N/O) and π-π stacking in related compounds stabilize crystal packing .
    • Data Table :
ParameterTypical Value for Analogous Compounds
C–N bond (oxadiazole)1.30–1.34 Å
Dihedral angle<10° (planarity of fused rings)

Q. How is the compound screened for preliminary biological activity?

  • Methodology :

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC values against Gram+/Gram– bacteria). Anticancer potential is assessed using MTT assays (IC₅₀ values against cancer cell lines like MCF-7 or HeLa).
  • Targeted assays : Evaluate enzyme inhibition (e.g., COX-2 or kinase assays) using fluorometric or colorimetric substrates.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for enhanced bioactivity?

  • Methodology :

  • Substituent modulation : Replace the 4-bromophenyl group with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity and target binding.
  • Bioisosteric replacement : Substitute the thioacetamide linker with sulfonamide or carbamate groups to improve metabolic stability .
    • Case Study : In thieno[2,3-b]pyridine analogs, dihedral angles <5° between aromatic rings correlate with improved anti-leishmanial activity due to planar conformations facilitating target interaction .

Q. How should crystallographic disorder in the compound’s structure be addressed during refinement?

  • Methodology :

  • Disorder modeling : Use SHELXL’s PART instruction to refine split positions for disordered atoms (e.g., rotational disorder in aromatic rings). Apply geometric restraints (DFIX, SIMU) to maintain reasonable bond lengths and angles .
  • Validation : Cross-validate with Hirshfeld surface analysis to ensure intermolecular interactions (e.g., C–H⋯Br contacts) are accurately modeled .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data?

  • Methodology :

  • Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS after oral administration in rodent models. Low solubility may explain poor in vivo efficacy despite potent in vitro activity.
  • Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) to enhance aqueous solubility, as seen in pyridin-2-ylthioacetamide derivatives .

Q. How can computational methods predict binding modes with biological targets?

  • Methodology :

  • Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). Validate with MD simulations (AMBER/CHARMM) to assess binding stability.
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors in the oxadiazole ring) using Schrödinger’s Phase .

Data Contradiction Analysis

Q. Why do structural analogs exhibit varying biological activities despite similar core scaffolds?

  • Analysis : Subtle differences in substituent electronic effects (e.g., bromo vs. methoxy groups) alter electron density distribution, impacting target binding. For instance, 4-bromophenyl derivatives show higher logP values, enhancing membrane permeability compared to polar analogs .

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